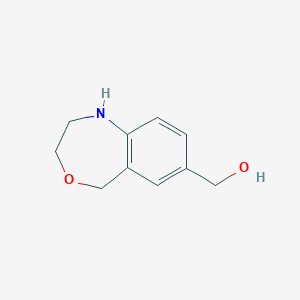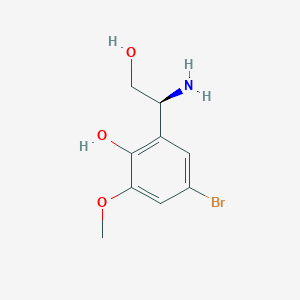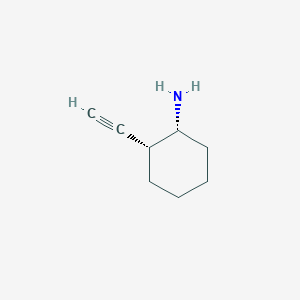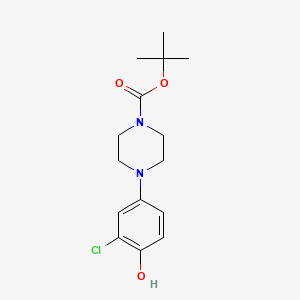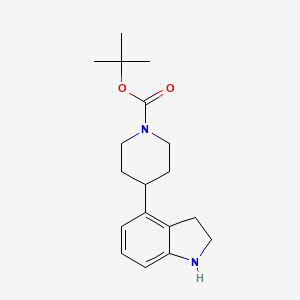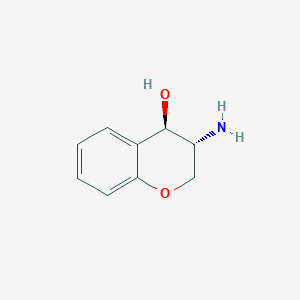
Trans-3-aminochroman-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-aminochroman-4-ol is a heterocyclic compound that belongs to the class of chromans. It is characterized by a chroman ring system with an amino group at the 3-position and a hydroxyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trans-3-aminochroman-4-ol can be synthesized through several methods. One common approach involves the reductive amination of 3-chromanone derivatives with primary amines. This method employs metagenomic imine reductases (IREDs) as biocatalysts, which facilitate the enantioselective reductive coupling of 3-chromanones with primary amines . Another method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in tetrahydrofuran (THF) and isopropyl alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, enantioselectivity, and cost-effectiveness. The biocatalytic approach using IREDs is particularly advantageous due to its high enantioselectivity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-3-aminochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group forms 3-aminochroman-4-one.
Reduction: Reduction of the amino group forms 3-aminotetrahydrochroman.
Substitution: Substitution reactions yield various derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Trans-3-aminochroman-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trans-3-aminochroman-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: Lacks the amino group at the 3-position but shares the chroman ring system.
3-Aminochroman: Similar structure but lacks the hydroxyl group at the 4-position.
4-Aminochroman-3-ol: Isomer with the amino group at the 4-position and hydroxyl group at the 3-position.
Uniqueness
Trans-3-aminochroman-4-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9-/m1/s1 |
InChI-Schlüssel |
HCUMBNVFLOJFSA-VXNVDRBHSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C2=CC=CC=C2O1)O)N |
Kanonische SMILES |
C1C(C(C2=CC=CC=C2O1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



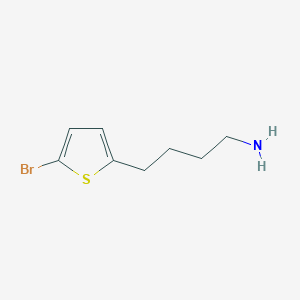
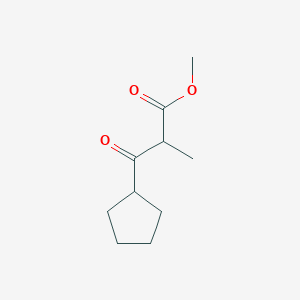

![Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)

